molecular formula C33H61N3O6 B1207544 F-1394 CAS No. 162490-89-3

F-1394

Cat. No.: B1207544
CAS No.: 162490-89-3
M. Wt: 595.9 g/mol
InChI Key: NWLFOBZKYXKBOF-NSVAZKTRSA-N
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Description

F-1394 is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the formation of cholesterol esters from cholesterol and fatty acyl-CoA, which are stored in lipid droplets within cells. By inhibiting ACAT, this compound helps prevent the formation of atherosclerosis and accelerates its regression without affecting serum cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-1394 involves the esterification of the acetonide of pantothenic acid with (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]-cyclohexanol. This reaction can be carried out using dimethylaminopyridine (DMAP) and tosyl chloride in ethyl acetate or DMAP and dicyclohexylcarbodiimide (DCC) in refluxing toluene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The starting materials, such as pantothenic acid calcium salt and 2,2-dimethoxypropane, are prepared through cyclization and condensation reactions .

Chemical Reactions Analysis

Types of Reactions

F-1394 primarily undergoes substitution reactions due to its functional groups. It can react with various nucleophiles and electrophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is this compound itself, which is formed through the esterification and condensation reactions mentioned above.

Scientific Research Applications

F-1394 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .

Comparison with Similar Compounds

F-1394 is unique among ACAT inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

This compound stands out due to its ability to prevent atherosclerosis without affecting serum cholesterol levels, making it a promising candidate for therapeutic applications .

Properties

CAS No.

162490-89-3

Molecular Formula

C33H61N3O6

Molecular Weight

595.9 g/mol

IUPAC Name

[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate

InChI

InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1

InChI Key

NWLFOBZKYXKBOF-NSVAZKTRSA-N

Isomeric SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C

SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C

Canonical SMILES

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C

162490-89-3

Synonyms

(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate
F 1394
F-1394

Origin of Product

United States

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